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molecular formula C17H19NO2 B8321542 N-(2-(7-Methoxynaphth-1-yl)ethyl)pyrrolidin-2-one CAS No. 138112-83-1

N-(2-(7-Methoxynaphth-1-yl)ethyl)pyrrolidin-2-one

Cat. No. B8321542
M. Wt: 269.34 g/mol
InChI Key: WVCJRSXAPLOQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05225442

Procedure details

0.01 mol of sodium is dissolved in 50 ml of ethanol, and the N-[2-(7-methoxynaphth-1-yl)ethyl]chloro-4-butyramide obtained in Example 7 is added under magnetic agitation. The agitation is maintained for 20 minutes, and then the mixture is dried and the residue is solubilized in 40 ml of anhydrous dimethylformamide. The solution is heated at boiling point for 7 hours, then evaporated under vacuum and the residue is taken up in ether, then filtered and dried. The residue is recrystallized in petroleum ether.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[CH3:2][O:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][CH:10]=[C:11]2[CH2:14][CH2:15][NH:16][C:17](=[O:22])[CH2:18][CH2:19][CH2:20]Cl)=[CH:6][CH:5]=1>C(O)C>[CH3:2][O:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][CH:10]=[C:11]2[CH2:14][CH2:15][N:16]2[CH2:20][CH2:19][CH2:18][C:17]2=[O:22])=[CH:6][CH:5]=1 |^1:0|

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
[Na]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2C=CC=C(C2=C1)CCNC(CCCCl)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The agitation is maintained for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the mixture is dried
TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated
CUSTOM
Type
CUSTOM
Details
for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized in petroleum ether

Outcomes

Product
Name
Type
Smiles
COC1=CC=C2C=CC=C(C2=C1)CCN1C(CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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